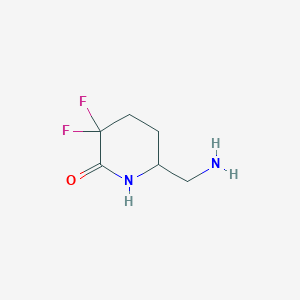

6-(Aminomethyl)-3,3-difluoropiperidin-2-one

Description

BenchChem offers high-quality 6-(Aminomethyl)-3,3-difluoropiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)-3,3-difluoropiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)-3,3-difluoropiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNNCCRFGWSDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Aminomethyl)-3,3-difluoropiperidin-2-one physicochemical properties

The following technical guide provides an in-depth physicochemical and structural profiling of 6-(Aminomethyl)-3,3-difluoropiperidin-2-one , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Content Type: Technical Reference & Application Guide

Primary Class: gem-Difluorinated

Executive Summary

6-(Aminomethyl)-3,3-difluoropiperidin-2-one represents a strategic scaffold in modern drug discovery, particularly for protease inhibitors (e.g., Cathepsin K/S) and GPCR ligands . Its core value lies in the 3,3-difluoro motif , which acts as a metabolic blocker and electronic modulator, preventing oxidative metabolism at the

Molecular Identity & Structural Analysis[1][2][3]

This molecule combines a semi-rigid piperidinone ring with an exocyclic primary amine handle. The gem-difluoro substitution at C3 is the critical feature, imparting unique electronic properties to the adjacent amide carbonyl.

Identification Data

| Parameter | Detail |

| IUPAC Name | 6-(Aminomethyl)-3,3-difluoropiperidin-2-one |

| Common Synonyms | 3,3-Difluoro-6-aminomethyl-valerolactam; |

| Molecular Formula | |

| Molecular Weight | 164.15 g/mol |

| CAS Number | Not widely listed for free base; (Boc-protected precursor: 1373502-92-1 ) |

| SMILES | NCC1CCCC(F)(F)C(=O)N1 |

| Stereochemistry | Contains one chiral center at C6.[1][2][3][4][5] Typically supplied as the (S)- or (R)- enantiomer for asymmetric synthesis. |

Structural Dynamics: The gem-Difluoro Effect

The introduction of two fluorine atoms at the C3 position (alpha to the carbonyl) induces specific electronic and conformational changes:

-

Dipole Alignment: The C-F bonds create a strong dipole that aligns anti-parallel to the C=O dipole in the lowest energy conformation, often locking the ring into a specific twist-boat or chair form.

-

pKa Modulation: The strong electron-withdrawing effect of the

group decreases the electron density on the amide nitrogen, making the N-H more acidic than in non-fluorinated lactams, though it remains non-ionizable at physiological pH. -

Metabolic Blocking: The C3 position in standard piperidinones is a "soft spot" for CYP450-mediated oxidation. Fluorination blocks this pathway, extending half-life (

).

Physicochemical Properties Profile

The following data aggregates calculated consensus values and experimental trends observed in the gem-difluoro lactam class.

Quantitative Parameters

| Property | Value / Range | Context & Implication |

| LogP (Calculated) | -0.2 to +0.3 | Low Lipophilicity: Highly soluble in polar organic solvents (MeOH, DMSO). More lipophilic than the non-fluorinated analog (LogP ~ -0.8). |

| TPSA (Topological Polar Surface Area) | ~55 | Good Permeability: Well within the Veber rules (<140 |

| pKa (Primary Amine) | 8.8 – 9.2 (Calc) | Basic: The exocyclic amine is protonated at physiological pH (7.4), facilitating salt formation (e.g., HCl, TFA). |

| pKa (Lactam NH) | ~13 – 14 | Weakly Acidic: Lower than standard amides (~17) due to inductive withdrawal by |

| H-Bond Donors | 2 (Amine NH2, Amide NH) | Critical for binding site interactions. |

| H-Bond Acceptors | 3 (Amine N, Amide O, F) | Fluorine can act as a weak H-bond acceptor in specific hydrophobic pockets. |

| Melting Point | >200°C (as HCl salt) | typically a white crystalline solid in salt form; free base may be an oil or low-melting solid. |

Experimental Protocols

Solubility & Handling

The free base is prone to forming carbonates in air due to the basic primary amine. It is standard practice to handle this compound as its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stoichiometry and stability.

-

Solvent Compatibility:

-

High Solubility: Water, Methanol, DMSO, DMF.[3]

-

Moderate Solubility: Ethanol, Acetonitrile (salt forms may require heating).

-

Incompatibility: Non-polar solvents (Hexanes, Toluene) – product will oil out or precipitate.

-

Synthesis & Deprotection Workflow

This molecule is rarely synthesized de novo in medicinal chemistry labs; it is generated from the N-Boc protected precursor (CAS: 1373502-92-1).

Protocol: Deprotection of N-Boc-6-(aminomethyl)-3,3-difluoropiperidin-2-one

-

Dissolution: Dissolve 1.0 eq of the N-Boc intermediate in 1,4-Dioxane (5 mL/mmol).

-

Acidolysis: Add 4.0 M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS (disappearance of [M+H]+ 265, appearance of [M+H]+ 165).

-

Isolation:

-

Method A (Salt): Concentrate in vacuo. Triturate the residue with

to obtain the HCl salt as a white solid. -

Method B (Free Base): Concentrate. Redissolve in MeOH. Pass through a weak anion exchange cartridge (SCX-2) to capture the amine. Elute with

in MeOH.

-

Analytical Logic: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling this building block in a synthesis campaign.

Caption: Operational workflow for the generation and utilization of the 6-(aminomethyl)-3,3-difluoropiperidin-2-one scaffold.

Application Context: Medicinal Chemistry

Bioisosteric Utility

The 3,3-difluoropiperidin-2-one scaffold is often used to replace:

-

Standard Piperidinones: To block metabolic hotspots (C3 oxidation).

-

Cyclic Ureas: As a hydrolytically stable surrogate.

-

Proline Mimetics: The constrained ring mimics the turn geometry of proline, but the fluorines reduce the basicity and alter the lipophilic vector.

Metabolic Stability Rationale

The diagram below details the mechanistic basis for the enhanced stability of this fluorinated scaffold compared to its non-fluorinated parent.

Caption: Mechanistic comparison of metabolic susceptibility between standard and 3,3-difluorinated lactams.

Safety & Toxicology (MSDS Summary)

While specific toxicological data for this intermediate is proprietary, it should be handled with "Universal Precautions" for fluorinated amines.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Specific Risk: Fluorinated motifs can occasionally show specific cardiotoxicity (hERG inhibition) depending on the final drug structure, though the fragment itself is generally considered low-risk.

-

Disposal: Must be incinerated in a facility equipped with scrubbers for HF (Hydrogen Fluoride) generation.

References

-

Grygorenko, O. O., et al. (2022).[6] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.

-

PubChem Compound Summary. (2025). Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (Precursor Data). National Center for Biotechnology Information.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Fustero, S., et al. (2010).

-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry.

Sources

- 1. PubChemLite - 6-(aminomethyl)-3,3-difluoropiperidin-2-one (C6H10F2N2O) [pubchemlite.lcsb.uni.lu]

- 2. Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | C11H20F2N2O2 | CID 68309267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 4. (R)-3-(BOC-amino)-piperidine - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: The gem-Difluoropiperidin-2-one Scaffold in Medicinal Chemistry

Executive Summary

The gem-difluoropiperidin-2-one (difluorovalerolactam) scaffold represents a high-value structural motif in modern drug design, offering a precise solution to common ADME and potency challenges.[1] Unlike its non-fluorinated counterpart, this scaffold leverages the "fluorine effect" to modulate pKa, enhance metabolic stability, and lock molecular conformation. It serves as a critical bioisostere for phosphates and carbonyl transition states, particularly in the design of protease inhibitors and GPCR ligands.

This guide provides a technical analysis of the scaffold's physicochemical properties, synthetic routes, and medicinal chemistry applications, designed for immediate application in drug discovery programs.[2]

Part 1: Structural & Physicochemical Logic[1][3]

The "Acidity Switch": pKa Modulation

The introduction of a gem-difluoro group at the C3 position (α-to-carbonyl) drastically alters the electronic landscape of the lactam.[1]

-

Mechanism: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms pulls electron density away from the carbonyl carbon, which in turn inductively withdraws density from the amide nitrogen.[1]

-

Result: This significantly increases the acidity of the amide N-H bond.[1] While a standard piperidin-2-one has a pKa

17 (in DMSO), the 3,3-difluoro analog exhibits a lower pKa, making the N-H a superior hydrogen bond donor.[1] -

Application: This is critical when targeting aspartic proteases or receptors requiring a "sticky" hydrogen bond donor in a hydrophobic pocket.[1]

The "Metabolic Shield": Blocking Oxidation

The piperidine ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the C3, C4, or C5 positions.

-

C3-Fluorination: Prevents enolization and oxidation alpha to the carbonyl.[1]

-

C5-Fluorination: The 5,5-difluoropiperidin-2-one regioisomer is specifically employed to block the most common site of metabolic soft-spot oxidation in piperidines, extending half-life (

) without altering the steric profile significantly (Fluorine van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å).[1]

Conformational Bias: The Gauche Effect

The gem-difluoro motif introduces a stereoelectronic bias known as the fluorine gauche effect.[1] The C–F bonds prefer to align gauche to adjacent electron-rich bonds (like C–N or C–O) to maximize

-

Impact: This locks the piperidinone ring into a specific pucker, reducing the entropic penalty upon binding to a protein target.[1]

Part 2: Synthetic Accessibility

Synthesis of this scaffold requires navigating the high reactivity of fluorinated intermediates.[1] Below are the two most robust "field-proven" routes.

Route A: The Radical Cyclization (Precision Route)

This route is preferred for generating 5-functionalized-3,3-difluoropiperidin-2-ones, useful for further elaboration.[1]

-

Starting Material: 2,2-difluoro-4-pentenoic acid.[1]

-

Key Step: Iodolactonization or N-halosuccinimide induced cyclization.[1]

-

Mechanism: The 2,2-difluoro group activates the alkene towards radical attack while directing the cyclization to the 6-endo-trig mode.[1]

Route B: The Reformatsky-Michael Strategy (Scalable Route)

Ideal for generating the core scaffold on a multi-gram scale.[1]

-

Reagents: Ethyl bromodifluoroacetate + Acrylonitrile derivative.[1][3]

-

Key Step: Copper-mediated 1,4-addition (Michael addition) followed by reductive cyclization.[1]

Visualization: Synthetic Pathways

Caption: Comparison of Radical Cyclization (Top) and Reformatsky-Michael (Bottom) routes for scaffold synthesis.

Part 3: Medicinal Chemistry Applications[2][3][5][6][7][8]

Protease Inhibition (Transition State Mimicry)

In HIV and HCV protease inhibitors, the tetrahedral intermediate of amide hydrolysis is often mimicked by a hydroxyl group. The gem-difluoropiperidin-2-one scaffold serves as a "constrained transition state mimic."[1]

-

Logic: The ketone carbonyl is activated by the alpha-fluorines, making it susceptible to reversible hydration or nucleophilic attack by the enzyme's active site serine or cysteine, forming a stable tetrahedral adduct that inhibits the enzyme.[1]

Bioisosteric Replacement Data

The following table summarizes the physicochemical shifts when replacing a standard methylene (-CH2-) with a gem-difluoro (-CF2-) group in the lactam context.

| Property | Piperidin-2-one (Standard) | 3,3-Difluoropiperidin-2-one | MedChem Impact |

| C=O[1] Reactivity | Low (Stable Amide) | High (Activated) | Mimics transition states; covalent inhibitor potential.[1] |

| NH Acidity (pKa) | ~17 | ~12-14 | Enhanced H-bond donor capability.[1] |

| LogP (Lipophilicity) | Baseline | +0.2 to +0.5 | Slight increase; improved membrane permeability.[1] |

| Metabolic Stability | Low (Oxidation prone) | High | Blocks alpha-oxidation; extends half-life.[1] |

Visualization: SAR Decision Logic

Caption: Decision tree for selecting 3,3- vs 5,5-difluoro substitution based on ADME/Potency needs.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 3,3-difluoro-5-hydroxy-2-piperidinone via Iodolactonization. Source: Adapted from methodologies described in J. Org. Chem. and related patents [1, 3].

Reagents:

-

2,2-difluoro-4-pentenoic acid (1.0 equiv)[1]

-

Iodine (

) (2.0 equiv) -

Sodium Bicarbonate (

) (3.0 equiv) -

Acetonitrile (

) / Water ( -

Sodium Azide (

) (1.5 equiv)

Step-by-Step Methodology:

-

Iodolactonization:

-

Dissolve 2,2-difluoro-4-pentenoic acid in

at 0°C. -

Add

followed by portion-wise addition of -

Stir at room temperature for 12 hours. Monitor by TLC (loss of acid, formation of less polar lactone).

-

Quench: Add saturated aqueous

to remove excess iodine.[1] Extract with Ethyl Acetate (3x).[1] -

Result: 5-iodomethyl-3,3-difluoro-gamma-butyrolactone.[1]

-

-

Azide Displacement & Rearrangement:

-

Dissolve the iodolactone in DMSO.[1] Add

carefully (Warning: Azides are shock-sensitive). -

Heat to 70°C for 4 hours. The primary alkyl iodide is displaced by azide.[1]

-

Reduction/Cyclization: The resulting azide is treated with

(1 atm) and Pd/C (10 mol%) in Methanol.[1] -

Mechanism:[1][4] The azide reduces to the amine, which spontaneously attacks the gamma-lactone carbonyl (intramolecular transamidation) to expand the ring to the delta-lactam.[1]

-

-

Purification:

References

-

Surmont, R., et al. (2010).[1][3] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. [Link]

-

Van der Eycken, E., et al. (2002).[1] "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." Organic & Biomolecular Chemistry. [Link]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Qiu, X. L., & Qing, F. L. (2011).[1] "Recent advances in the synthesis of fluorinated nucleosides." European Journal of Organic Chemistry. [Link]

Sources

Strategic Utilization of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS 2169347-80-0) in Advanced Medicinal Chemistry

Abstract: The pursuit of novel chemical space in drug discovery heavily relies on the availability of versatile, metabolically stable building blocks. 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS 2169347-80-0) represents a highly strategic precursor, combining the metabolic robustness of a gem-difluoro lactam with the exceptional reactivity of a primary alkyl iodide. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental methodologies for integrating this precursor into advanced drug development workflows.

Structural Rationale & Mechanistic Profile

As a Senior Application Scientist, I evaluate building blocks not just by their functional groups, but by the synergistic electronic effects those groups exert on the entire scaffold. CAS 2169347-80-0 is engineered to solve two pervasive problems in medicinal chemistry: metabolic liability and late-stage functionalization bottlenecks.

1.1 The Gem-Difluoro Advantage

The incorporation of a gem-difluoro moiety adjacent to the lactam carbonyl (the

-

Metabolic Shielding: The

-position of standard piperidinones is notoriously susceptible to cytochrome P450-mediated oxidation, leading to rapid ring opening and clearance. The immense strength of the C-F bond (~480 kJ/mol) effectively blocks this metabolic liability (). -

pKa Modulation: The inductive effect significantly lowers the pKa of the lactam N-H. While a standard piperidin-2-one has an N-H pKa of ~15, the 3,3-difluoro analog exhibits a pKa closer to 11–12. This enhanced acidity allows for selective N-alkylation under milder basic conditions, preventing competitive side reactions in complex, multi-functionalized intermediates.

1.2 The Iodomethyl Reactive Handle

The 6-(iodomethyl) group serves as an orthogonal reactive site. Unlike its chloro- or bromo- counterparts, the primary iodide possesses a uniquely weak C-I bond and high polarizability. This makes it an exceptional electrophile for

Quantitative Data & Reactivity Profiling

To facilitate experimental design, the physicochemical parameters and comparative reactivity profiles of the precursor are summarized below.

Table 1: Physicochemical & Structural Parameters of CAS 2169347-80-0

| Parameter | Value | Pharmacological / Synthetic Relevance |

| Molecular Formula | - | |

| Molecular Weight | 275.03 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| H-Bond Donors | 1 (N-H) | Can participate in target binding; acidity is modulated by the adjacent |

| H-Bond Acceptors | 3 (C=O, F, F) | Enhances aqueous solubility and potential for multipolar interactions within binding pockets. |

| C-I Bond Energy | ~234 kJ/mol | Weak bond facilitates mild |

Table 2: Comparative Reactivity: Iodomethyl vs. Chloromethyl Precursors

| Property | 6-(Iodomethyl) Variant | 6-(Chloromethyl) Variant | Mechanistic Causality |

| Leaving Group Ability | Excellent | Moderate | Iodide is larger and more polarizable, effectively stabilizing the |

| Required Temp ( | 40–60 °C | 80–100 °C | Lower activation energy for iodide displacement preserves sensitive functional groups. |

| Radical Generation | Highly Efficient | Poor | Weaker C-I bond allows for facile homolytic cleavage under visible-light photoredox conditions. |

Downstream Functionalization Workflows

The strategic value of CAS 2169347-80-0 lies in its ability to act as a divergence point for multiple synthetic pathways. The diagram below maps the primary workflows utilized by drug development professionals.

Figure 1: Divergent synthetic workflows utilizing the 2169347-80-0 precursor.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocol for the nucleophilic displacement of the primary iodide is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an internal validation checkpoint.

Protocol: Nucleophilic Displacement via Secondary Amines

Objective: To synthesize a 6-(aminomethyl) derivative via

Reagents:

-

3,3-Difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq)

-

Secondary Amine (e.g., Morpholine, 1.2 eq)

-

Anhydrous Potassium Carbonate (

, 2.5 eq) -

Anhydrous Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation & Solvation: In an oven-dried, argon-purged round-bottom flask, dissolve the precursor (1.0 eq) in anhydrous

to achieve a 0.2 M concentration.-

Causality: Argon prevents oxidative degradation of the amine. Anhydrous polar aprotic solvent (

) is chosen to maximize the nucleophilicity of the incoming amine by leaving it unsolvated, while preventing competitive hydrolysis of the highly reactive iodide. -

Validation Checkpoint 1: Complete dissolution should be observed within 2 minutes, confirming solvent suitability and precursor purity.

-

-

Base Addition: Add finely powdered, anhydrous

(2.5 eq) to the stirring solution.-

Causality:

acts as a heterogeneous, mild base to scavenge the generated hydroiodic acid (HI). A mild base is strictly required; stronger bases (like DBU or NaH) would risk deprotonating the highly acidic N-H of the difluoro-lactam or causing elimination (dehydrohalogenation). Finely powdered base increases the surface area, ensuring rapid neutralization and driving the equilibrium forward.

-

-

Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise via syringe at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C, stirring vigorously for 12 hours.

-

Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of the

transition state, but remains well below the boiling point of acetonitrile (82 °C) to minimize thermal degradation of the fluorinated core.

-

-

In-Process Monitoring: Monitor the reaction progress via LC-MS.

-

Validation Checkpoint 2: LC-MS analysis of an aliquot should show the complete disappearance of the precursor mass (m/z 276

) and the appearance of the desired product mass. Crucially, the absence of a mass corresponding to the elimination product validates the choice of

-

-

Workup & Isolation: Cool the mixture to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts (

and unreacted -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

-

Validation Checkpoint 3 (Structural Integrity): Post-purification,

NMR should confirm the integration of the new amine protons. More importantly,

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5843), 1881-1886.[Link]

-

Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363.[Link]

Bioisosteric Replacement of Piperidin-2-one with gem-Difluoro Analogs: A Guide to Synthesis, Properties, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, challenges related to metabolic stability, polarity, and target engagement often necessitate structural modifications. This technical guide provides an in-depth exploration of the bioisosteric replacement of a methylene group adjacent to the lactam nitrogen or the carbonyl group in piperidin-2-one with a gem-difluoromethylene (CF₂) group. We will dissect the strategic rationale behind this substitution, detail synthetic methodologies, and analyze the profound impact of this "fluorine-switch" on critical drug-like properties, including conformation, metabolic stability, and target affinity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize lactam-based therapeutic candidates.

The Strategic Imperative for Fluorination in Lactam Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of new pharmaceuticals.[2][3][4] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to oxygen), high electronegativity, and the strength of the C-F bond—allow it to exert powerful effects on a molecule's physicochemical and pharmacological profile.[5]

When applied to the piperidin-2-one core, the replacement of a CH₂ group with a CF₂ unit, particularly at the C-3 or C-6 position, is not merely an incremental change but a strategic bioisosteric replacement designed to address specific liabilities of the parent scaffold.

-

Metabolic Stability: A primary driver for this replacement is to block metabolically labile sites.[3][5] A C-H bond adjacent to the lactam nitrogen can be susceptible to enzymatic oxidation. The substitution with a C-F bond, being significantly stronger, sterically hinders and electronically deactivates the position, effectively preventing this metabolic pathway.

-

Modulation of Basicity and Acidity: The strong electron-withdrawing nature of the gem-difluoro group can significantly lower the pKa of nearby functionalities.[6] In the context of the piperidin-2-one ring, this can influence the hydrogen-bonding capacity of the lactam N-H and the overall electronic distribution, which can be critical for target interaction.

-

Conformational Control: Unlike a planar carbonyl group or a flexible methylene unit, the CF₂ group introduces distinct conformational constraints. The C-F bonds create a strong dipole and can engage in unique non-bonding interactions, potentially locking the piperidin-2-one ring into a more biologically active conformation, thereby reducing the entropic penalty upon binding to a target.[4][7]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[5] The CF₂ group serves as a "lipophilic hydrogen bond donor" due to the polarization of adjacent C-H bonds, offering a unique tool for modulating solubility and permeability.[8][9]

The following diagram illustrates the logical workflow for evaluating this bioisosteric replacement.

Caption: Workflow for the development and evaluation of gem-difluoro piperidin-2-one analogs.

Synthetic Strategies for gem-Difluoro Piperidin-2-ones

The synthesis of gem-difluorinated piperidin-2-ones is a non-trivial task that requires specialized reagents and conditions. The choice of strategy depends heavily on the desired position of the CF₂ group and the available starting materials.

Deoxofluorination of Piperidin-2,3-diones (for 3,3-Difluoropiperidin-2-one)

A common and direct approach is the deoxofluorination of a corresponding dione precursor. This involves the replacement of a ketone with a gem-difluoro group.

Protocol: Synthesis of a 3,3-Difluoropiperidin-2-one Derivative

Pillar of Trustworthiness: This protocol includes in-process checks and purification steps to ensure the identity and purity of the final compound. The use of specific fluorinating agents is justified by their reactivity profile with ketone functionalities.

-

Preparation of Precursor: Synthesize the N-protected piperidin-2,3-dione from a suitable starting material, such as N-protected 2-methoxypyridine, via oxidation or other established methods.

-

Reaction Setup: In a fume hood, charge a dry, inert-atmosphere (Nitrogen or Argon) flask with the piperidin-2,3-dione precursor (1.0 eq) and an anhydrous, non-protic solvent such as dichloromethane (DCM).

-

Addition of Fluorinating Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a deoxofluorinating agent, such as Deoxofluor™ or DAST (diethylaminosulfur trifluoride) (1.5-2.0 eq), dropwise via syringe.

-

Expertise Note: The choice of Deoxofluor over DAST is often preferred for improved thermal stability and safety, though DAST can be effective.[2] The reaction must be kept at low temperature to prevent decomposition of the reagent and minimize side reactions.

-

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality Note: Quenching with a mild base is critical to neutralize the acidic byproducts of the fluorination reaction, including hydrofluoric acid (HF).

-

-

Workup and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,3-difluoropiperidin-2-one derivative. Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Radical Cyclization Approaches

More modern methods involve radical-mediated cyclization of acyclic precursors, which can offer excellent control and functional group tolerance.

Caption: Conceptual pathway for radical cyclization to form gem-difluorinated lactams.[10]

This approach utilizes precursors like N-homoallyl bromodifluoroacetamides. Upon radical initiation (e.g., via photoredox catalysis), a 6-exo-trig cyclization would yield the desired 6-membered ring, installing the gem-difluoro group at the C-4 position.[11] This method is powerful for creating complex scaffolds.

Physicochemical and Pharmacological Consequences

The true value of the CH₂-to-CF₂ switch is quantified by comparing the properties of the parent compound and its fluorinated analog.

Comparative Physicochemical Properties

The table below summarizes the expected shifts in key properties based on established principles of fluorine chemistry.[5][10][12]

| Property | Parent Piperidin-2-one | gem-Difluoro Analog | Rationale for Change |

| Lipophilicity (cLogP) | Lower | Higher (ΔcLogP ≈ +0.5 to +1.0) | Fluorine is more lipophilic than hydrogen.[5] |

| pKa (Amide N-H) | Higher (Less Acidic) | Lower (More Acidic) | Strong inductive electron withdrawal by the CF₂ group increases the acidity of the N-H bond.[6][12] |

| Aqueous Solubility | Higher | Lower | The increase in lipophilicity typically leads to a decrease in aqueous solubility. |

| Dipole Moment | Moderate | Significantly Higher | The two C-F bonds create a strong local dipole, altering the molecule's overall polarity and interaction profile. |

Impact on Conformation and Biological Activity

The replacement of a methylene group with a gem-difluoro group can have profound and sometimes non-intuitive effects on biological activity.

In a study on macrocyclic systems, gem-difluorination was found to alter the conformational equilibrium of an amide bond within the ring.[7][13] While the non-fluorinated analog existed predominantly in a trans-amide conformation, the fluorinated version showed a significant population of a cis-amide conformer. This conformational shift was attributed to the stereoelectronic demands of the CF₂ group.

This has two critical implications for piperidin-2-one analogs:

-

Pre-organization for Binding: The CF₂ group may bias the ring conformation towards the one required for optimal binding to the biological target, increasing potency.

-

Metabolic Profile Alteration: The same conformational change might expose a previously shielded part of the molecule to metabolic enzymes. In the cited macrocycle study, the fluorinated analog, despite blocking one metabolic site, became more susceptible to amide hydrolysis due to the accessible cis-conformer.[7] This highlights the necessity of empirical testing, as the effects are not always predictable.

A recent study on β-lactams demonstrated that fluorination was essential for antibacterial activity; the non-fluorinated parent compound was inactive, while trifluoromethyl and difluoromethyl analogs showed measurable inhibition of β-lactamase.[8][9] This underscores that the electronic and steric contributions of fluorine can be the deciding factor in creating a biologically active molecule.

Conclusion and Future Outlook

The bioisosteric replacement of a methylene group with a gem-difluoro unit in the piperidin-2-one scaffold is a powerful, albeit complex, strategy in drug discovery. It offers a validated pathway to enhance metabolic stability, modulate physicochemical properties, and enforce specific molecular conformations. However, this guide emphasizes that the outcomes, particularly concerning overall metabolic fate and biological potency, are context-dependent and can be influenced by subtle conformational changes.

The development of novel and efficient synthetic methods, especially those leveraging photoredox catalysis, will continue to make these valuable analogs more accessible.[11] For the medicinal chemist, the gem-difluoro piperidin-2-one is a critical tool, enabling the fine-tuning of lead compounds to overcome common developmental hurdles and unlock new pharmacological potential.

References

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

- Müller, K., Faeh, C., & Diederich, F. (2004). Fluorine in medicinal chemistry. PubMed.

- Hagmann, W. K. (2015). Applications of Fluorine in Medicinal Chemistry.

- Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Mahrous, M. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry.

- Skibinska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.

- Skibinska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.

- Mykhailiuk, P. K. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing), DOI:10.1039/D4SC05424E.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.

- Mykhailiuk, P. K. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.

- Melnykov, K. P., et al. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Grygorenko, O. O., et al. (n.d.).

- Gribanov, P., et al. (n.d.).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

Metabolic Stability of 3,3-Difluoropiperidine Derivatives: A Technical Guide

Executive Summary

The incorporation of a 3,3-difluoropiperidine motif represents a high-value strategy in medicinal chemistry for optimizing the Drug Metabolism and Pharmacokinetics (DMPK) profile of lead compounds. This guide analyzes the mechanistic basis for the enhanced metabolic stability of these derivatives, contrasting them with their non-fluorinated counterparts. We explore the physicochemical modulations—specifically basicity (

The Physicochemical Basis of Stability

To understand the metabolic resilience of 3,3-difluoropiperidine, one must first appreciate how geminal difluorination alters the electronic and steric landscape of the piperidine ring.

Modulation of Basicity ( )

The most immediate effect of introducing two fluorine atoms at the

-

Standard Piperidine

: -

3,3-Difluoropiperidine

:

Impact on Metabolism:

A lower

Conformational Bias (The Gauche Effect)

Unlike hydrogen, fluorine introduces stereoelectronic effects that bias the ring conformation. The C–F bond prefers to be gauche to the vicinal C–N bond (and C–C bonds) to maximize

-

Result: The 3,3-difluoropiperidine ring is often more rigid than its non-fluorinated parent. This "conformational locking" can prevent the molecule from adopting the necessary geometry for CYP450 hydrogen abstraction, effectively sterically hindering the metabolic active site.

Mechanisms of Metabolic Blockade

The primary driver for using 3,3-difluoropiperidine is to block oxidative metabolism. CYP450 enzymes typically metabolize cyclic amines via two major pathways:

Blockade of -Carbon Oxidation (N-Dealkylation/Ring Oxidation)

In a standard piperidine, the Carbon-2 and Carbon-6 positions (

-

Mechanism: CYP450 extracts an electron from the nitrogen (Single Electron Transfer, SET) or abstracts a hydrogen atom (Hydrogen Atom Transfer, HAT) from the

-carbon. -

Intermediate: This forms an iminium ion intermediate.

-

Hydrolysis: The iminium ion is hydrolyzed to an aldehyde/ketone, often leading to ring opening.

The Fluorine Defense:

The strong electron-withdrawing nature of the 3,3-difluoro group pulls electron density away from the nitrogen lone pair (raising the oxidation potential) and the adjacent

Blockade of Remote Hydroxylation

The C3 position itself is a common site for hydroxylation in standard piperidines.

-

C–H Bond Energy:

kcal/mol. -

C–F Bond Energy:

kcal/mol. Replacing the C–H bonds with C–F bonds renders the C3 position metabolically inert. The CYP450 heme cannot abstract a fluorine atom.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between a standard piperidine and a 3,3-difluoropiperidine derivative.

Figure 1: Comparison of oxidative susceptibility. The difluoro-substitution prevents iminium ion formation and direct hydroxylation, preserving scaffold integrity.

Comparative Data Analysis

The following table summarizes the impact of fluorination on key DMPK parameters. These are generalized values derived from structure-activity relationship (SAR) trends in literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

| Parameter | Standard Piperidine | 3-Fluoropiperidine | 3,3-Difluoropiperidine | Mechanism of Change |

| ~11.0 | ~9.5 | ~8.5 | Inductive electron withdrawal (-I) | |

| Lipophilicity (LogD) | Baseline | Variable | Often Lower | Polarity of C-F bond vs. Lipophilicity of F atom |

| Metabolic Stability ( | Low (< 30 min) | Moderate | High (> 60 min) | Blockade of C3 oxidation & ring deactivation |

| hERG Inhibition Risk | High | Moderate | Low | Reduced basicity decreases hERG channel binding |

| Solubility | Moderate | High | Moderate/High | Lower |

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a new 3,3-difluoropiperidine derivative, a Human Liver Microsome (HLM) assay is the gold standard.

Materials

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (

Detailed Methodology

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

-

Reaction Initiation: Add test compound (final conc. 1 µM) and NADPH regenerating system.

-

Note: Using 1 µM ensures pseudo-first-order kinetics (

).

-

-

Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard to precipitate proteins and stop metabolism.

-

Processing: Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant.

-

Quantification: Analyze via LC-MS/MS monitoring the parent ion transition.

Data Calculation

Calculate the elimination rate constant (

Synthesis & Building Block Availability

While this guide focuses on stability, accessibility is key. 3,3-difluoropiperidine HCl is commercially available.[3] However, for derivatization:

-

N-Alkylation: Standard

or Reductive Amination works well, though the nucleophilicity of the nitrogen is reduced compared to piperidine (requires longer reaction times or stronger bases). -

Amide Coupling: Due to lower basicity, coupling with carboxylic acids may require highly active coupling agents (e.g., HATU) rather than standard EDC/HOBt.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[10] Journal of Medicinal Chemistry, 2008. Link

-

Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999. Link

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 10. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

The Fluorine Effect: Engineering Potency in Lactam Scaffolds

Topic: Structure-Activity Relationship (SAR) of Fluorinated Lactams Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

A Technical Guide to the SAR and Synthesis of Fluorinated - and -Lactams

Executive Summary: The Strategic Value of Fluorination

In the optimization of lactam-based pharmacophores, fluorine substitution is not merely a steric modification; it is an electronic lever. The introduction of fluorine—most notably at the C3 position of

Mechanistic SAR: The Electronic Imperative

The core efficacy of

The Inductive Effect ( )

Fluorine is the most electronegative element (Pauling scale 3.98). When introduced at the C3 position of a

-

Carbonyl Activation: The strong electron-withdrawing inductive effect (-I) pulls electron density away from the carbonyl carbon.

-

Nucleophilic Susceptibility: This lowers the energy of the LUMO, making the carbonyl carbon more susceptible to nucleophilic attack by the PBP active site serine.

-

The Stability Trade-off: While potency increases, chemical stability decreases. A C3-difluoro substitution can render the ring too reactive, leading to rapid hydrolysis in plasma (

reduction). The SAR "sweet spot" often lies in monofluorination or gem-difluorination balanced by bulky side chains to sterically shield the core from non-specific hydrolysis.

Conformational Biasing

Fluorine introduces the gauche effect, preferring a conformation where the C–F bond is gauche to adjacent electron-rich bonds (like C–N). In

Visualization: The SAR Logic Flow

The following diagram illustrates the causal relationship between fluorination and biological outcome.

Figure 1: Causal pathway of fluorine substitution on lactam pharmacodynamics. Note the bifurcation between potency and stability.

Comparative Data Analysis

The following table summarizes the impact of fluorine substitution on key physicochemical and biological parameters, derived from comparative studies of azetidinone analogs.

| Parameter | Non-Fluorinated Scaffold (H) | Monofluorinated Scaffold (F) | Gem-Difluorinated Scaffold (F2) | Impact Analysis |

| C=O[2] Stretch (IR) | ~1760 cm⁻¹ | ~1775 cm⁻¹ | ~1790 cm⁻¹ | Higher frequency indicates shorter, stronger bond but higher reactivity (strain). |

| PBP Binding (IC50) | 1.0 (Normalized) | 0.1 - 0.5x | 0.05 - 0.2x | Significant potency increase due to activated carbonyl. |

| Plasma Half-life | High (>4h) | Moderate (1-3h) | Low (<30 min) | Critical Failure Mode: F2 analogs often require steric shielding to survive transport. |

| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | +0.5 to +0.8 | Improved membrane permeability; better CNS penetration potential. |

| pKa (Neighboring NH) | ~16 | ~14 | ~12 | Increased acidity of neighboring protons, affecting H-bond donor capability. |

Synthetic Protocol: The Reformatsky Route

Objective: Synthesis of 3,3-difluoro-4-phenylazetidin-2-one via Imino-Reformatsky Reaction. Rationale: This method avoids harsh conditions associated with late-stage electrophilic fluorination (e.g., NFSI) and allows for the direct construction of the fluorinated core.

Reagents & Equipment[3][4]

-

Substrate:

-Benzylideneaniline (Imine) -

Reagent: Ethyl bromodifluoroacetate (BrCF

COOEt) -

Catalyst: Activated Zinc dust (activation via TMSCl)

-

Solvent: Anhydrous THF

-

Atmosphere: Dry Nitrogen/Argon

Step-by-Step Methodology

-

Zinc Activation: In a flame-dried 3-neck flask under

, suspend Zinc dust (2.0 equiv) in anhydrous THF. Add TMSCl (0.05 equiv) and stir at RT for 15 min to remove the oxide layer. -

Reagent Addition: Heat the suspension to reflux. Dropwise add a solution of Ethyl bromodifluoroacetate (1.2 equiv) in THF. Maintain reflux for 30 min to generate the Reformatsky reagent (BrZnCF

COOEt). -

Coupling: Cool the mixture to 0°C. Add the imine (1.0 equiv) dissolved in THF dropwise over 20 min.

-

Cyclization: Allow the reaction to warm to RT and then reflux for 4-6 hours. The reaction proceeds via a linear

-amino ester intermediate which cyclizes in situ or upon workup. -

Quench & Workup: Cool to 0°C. Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc 8:2). The difluoro-lactam typically elutes after the unreacted imine.

Synthetic Pathway Visualization

Figure 2: Step-wise logic for the construction of the difluorinated lactam core.

Biological Validation: Self-Validating PBP Assay

Objective: Quantify the binding affinity of the fluorinated lactam to PBPs using a competitive fluorescent assay. Principle: The fluorinated lactam competes with a fluorescent penicillin derivative (Bocillin-FL) for the active site. A loss of fluorescence on the gel indicates successful binding of your compound.

Protocol

-

Preparation: Harvest E. coli or S. aureus cells in exponential phase. Wash with PBS.[1][3][4][5]

-

Incubation (Test Compound): Aliquot cells into tubes. Add the fluorinated lactam at varying concentrations (e.g., 0.1, 1, 10, 100

M). Incubate at 37°C for 30 min. Mechanism: The lactam covalently acylates the PBP active site. -

Labeling (Reporter): Add Bocillin-FL (final conc. 5-10

M) to all tubes. Incubate for 20 min. Mechanism: Bocillin-FL labels any REMAINING active sites. -

Lysis: Centrifuge, wash, and resuspend pellets in lysis buffer containing lysozyme. Sonicate if necessary.

-

Separation: Run the lysate on an SDS-PAGE gel.

-

Visualization: Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

-

Data Analysis: Calculate

by plotting band intensity vs. compound concentration. A disappearance of the band confirms the fluorinated lactam successfully engaged the target.

Assay Logic Visualization

Figure 3: Workflow for the competitive PBP binding assay using Bocillin-FL.

References

-

Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. [Link]

-

Inoue, M., & Sumii, Y. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6065. [Link]

-

Tarui, A., et al. (2015). Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core. Yakugaku Zasshi, 135(11), 1245-53. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2016). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2.[5] Antimicrobial Agents and Chemotherapy, 59(5), 2785–2790. [Link]

-

Jabbarpoor, M., et al. (2025). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link]

Sources

- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Substituted 3,3-Difluoropiperidin-2-one Derivatives

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 6-substituted 3,3-difluoropiperidin-2-one derivatives . This guide is structured for researchers requiring actionable protocols and mechanistic depth.

Scaffold Analysis, Synthetic Methodologies, and Medicinal Applications

Executive Summary: The Fluorine Advantage

The 3,3-difluoropiperidin-2-one (3,3-difluoro-δ-lactam) scaffold represents a high-value pharmacophore in modern drug discovery. It serves as a metabolically stable, conformationally restricted bioisostere of natural δ-lactams and piperidines. The incorporation of the gem-difluoro moiety at the

-

pKa Modulation: The strong electron-withdrawing nature of the

group significantly lowers the pKa of the lactam nitrogen, altering hydrogen bond donor capability. -

Conformational Locking: The "fluorine gauche effect" and dipole minimization favor specific ring puckering, critical for locking ligand-receptor binding geometries.

-

Metabolic Blockade: The C3 position is a common site for metabolic oxidation in piperidinones; difluorination blocks this liability while mimicking the steric volume of a carbonyl oxygen or methylene group.

Structural & Electronic Properties

Conformational Bias

Unlike non-fluorinated piperidin-2-ones, which often adopt a flexible half-chair or boat conformation, the 3,3-difluoro analogs exhibit a distinct bias due to hyperconjugative interactions (

-

The Gauche Effect: In 6-substituted derivatives, the substituent at C6 typically adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the axial fluorine at C3.

-

Dipole Vectors: The resultant dipole of the

group opposes the amide dipole, reducing the overall polarity relative to a diketo system but maintaining high local polarity for binding interactions.

Bioisosterism

The 3,3-difluoropiperidin-2-one scaffold is frequently employed as a peptidomimetic . The 6-substituent mimics the side chain of an amino acid, while the lactam ring constrains the

Synthetic Architectures

The synthesis of 6-substituted 3,3-difluoropiperidin-2-ones is non-trivial due to the need to control both the fluorination and the stereocenter at C6. Two primary strategies dominate the literature: Ring-Closing Metathesis (RCM) and Intramolecular Reformatsky Cyclization .

Method A: Ring-Closing Metathesis (The Fustero Route)

This is the most authoritative method for generating chiral 6-substituted derivatives. It relies on the construction of a fluorinated diene precursor followed by ruthenium-catalyzed cyclization.

Mechanism:

-

Precursor Assembly: A chiral allylamine (providing the C6 stereocenter) is coupled with 2,2-difluorobut-3-enoic acid (or its activated equivalent).

-

RCM: Grubbs II catalyst drives the formation of the 6-membered ring.

-

Hydrogenation: Reduction of the resulting alkene yields the saturated lactam.

Figure 1: The Fustero RCM strategy for regio- and stereoselective synthesis.

Method B: Intramolecular Reformatsky Reaction

This method is valuable when starting from amino acid derivatives. A bromodifluoroacetyl group is attached to an amine tethered to an aldehyde or ketone. Zinc activation triggers cyclization.

Key Limitation: This often yields mixtures of diastereomers at the alcohol center (if attacking an aldehyde) or requires stringent conditions to effect 6-exo-trig cyclization over intermolecular pathways.

Detailed Experimental Protocol

Target: Synthesis of (S)-6-phenyl-3,3-difluoropiperidin-2-one via RCM. Basis: Adapted from Fustero et al. (See Ref 1, 2).

Phase 1: Preparation of the Diene Amide

-

Reagents: (S)-1-phenylallylamine (1.0 eq), 2,2-difluorobut-3-enoic acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

-

Solvent: Anhydrous

(0.1 M). -

Procedure:

-

Dissolve acid and coupling agents in

at 0°C. Stir for 30 min. -

Add (S)-1-phenylallylamine dropwise.

-

Warm to RT and stir for 12 h.

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Purification: Flash chromatography (Hex/EtOAc) to yield the fluorinated diene amide.

-

Phase 2: Ring-Closing Metathesis (RCM)

-

Reagents: Diene amide (1.0 eq), Grubbs 2nd Generation Catalyst (5 mol%).

-

Solvent: Anhydrous

(degassed, 0.01 M - High dilution is critical to prevent dimerization). -

Procedure:

-

Dissolve diene in degassed solvent under Ar.

-

Add catalyst in one portion.

-

Reflux (40°C) for 4–12 h. Monitor by TLC/LCMS for disappearance of starting material.

-

Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 h to sequester Ru.

-

Purification: Filter through Celite. Concentrate and purify via silica gel chromatography.

-

Phase 3: Hydrogenation

-

Reagents: Unsaturated lactam, Pd/C (10 wt%),

(1 atm). -

Solvent: MeOH or EtOAc.

-

Procedure:

-

Stir under

balloon for 2–6 h. -

Filter and concentrate to yield the final (S)-6-phenyl-3,3-difluoropiperidin-2-one .

-

Data Summary & Reactivity Profile

| Parameter | Value / Characteristic | Implication for Drug Design |

| C3-F Bond Length | ~1.35 Å | Strong bond, resistant to oxidative metabolism. |

| Lactam pKa | ~13-14 (vs ~17 for non-F) | Increased acidity allows easier N-alkylation if required. |

| Lipophilicity | Increases membrane permeability compared to non-F analog. | |

| Reactivity | Electrophilic at C2 | Susceptible to ring opening by strong nucleophiles (e.g., LiOH). |

| Stability | High | Stable to standard acidic/basic workups (unlike monofluorolactams). |

Medicinal Chemistry Applications

Case Study: Protease Inhibition

In serine protease inhibitors, the 3,3-difluorolactam moiety acts as an electrophilic trap or a transition state mimic . The electron-deficient carbonyl is more susceptible to nucleophilic attack by the active site serine, forming a stable hemiacetal adduct that inhibits the enzyme.

Case Study: GPCR Ligands

For G-protein coupled receptors (e.g., Apelin receptor), the 6-substituted 3,3-difluoropiperidin-2-one serves as a constrained linker . The 6-substituent orients aromatic groups into hydrophobic pockets, while the gem-difluoro group prevents metabolic deactivation of the ring, a common failure mode for simple piperidinones.

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

References

-

Fustero, S., et al. (2006). Role of the gem-Difluoro Moiety in the Tandem Ring-Closing Metathesis−Olefin Isomerization: Regioselective Preparation of Unsaturated Lactams. Journal of Organic Chemistry. Link

-

Fustero, S., et al. (2003).[1] Diastereoselective synthesis of fluorinated, seven-membered beta-amino acid derivatives via ring-closing metathesis. Organic Letters. Link

-

Surmont, R., et al. (2010).[2] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. Link

-

Nairoukh, Z., et al. (2020).[3][4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[3] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. Diastereoselective synthesis of fluorinated, seven-membered beta-amino acid derivatives via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. d-nb.info [d-nb.info]

Mastering Conformational Control: The Impact of gem-Difluoro Groups on Piperidine Scaffolds in Drug Design

Executive Summary

The piperidine ring remains one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals[1]. However, its high basicity and susceptibility to cytochrome P450 (CYP)-mediated oxidation often present significant pharmacokinetic liabilities. The strategic incorporation of a gem-difluoro (

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these conformational shifts and provide field-proven, self-validating protocols for synthesizing and analyzing gem-difluoropiperidines.

Stereoelectronic Foundations of the gem-Difluoro Effect

The introduction of two fluorine atoms onto an

-

The Fluorine Gauche Effect & Hyperconjugation : The high electronegativity of fluorine drastically lowers the energy of the

antibonding orbital. This creates an ideal electron sink for hyperconjugative donation from adjacent, electron-rich -

Charge-Dipole Interactions : In physiological environments, the piperidine nitrogen is typically protonated. The highly polarized

bonds engage in strong dipole-dipole interactions with the -

Axial Preference : In 3,3-difluoro and 3,5-difluoropiperidines, these electrostatic and hyperconjugative forces often override traditional steric hindrance, stabilizing an axial orientation for the C-F bonds to minimize dipole repulsion and maximize solvent-dependent stabilization[7],[4].

Logical flow of stereoelectronic effects induced by gem-difluoro substitution.

Physicochemical Modulation: pKa and Lipophilicity

Predicting the physicochemical shifts induced by fluorination is critical for lead optimization. Standard predictive models often fail for saturated fluorinated heterocycles, making empirical understanding paramount[2].

-

Basicity (pKa) Attenuation : The strong inductive (-I) pull of the

group withdraws electron density from the piperidine nitrogen lone pair, drastically reducing its basicity. The magnitude of this effect is highly distance-dependent; a 3,3-difluoro substitution will lower the pKa much more aggressively than a 4,4-difluoro substitution[2]. Lowering the pKa closer to physiological pH increases the fraction of the un-ionized drug, vastly improving passive membrane permeability. -

Lipophilicity (LogP) Paradox : While aromatic fluorination almost universally increases lipophilicity, aliphatic gem-difluorination is non-linear. The

group increases the hydrophobic surface area but introduces a strong local dipole. Because the two C-F dipoles in a geminal arrangement (approx. 110° angle) partially cancel each other out compared to a vicinal arrangement, the net effect on LogP can be neutral or even slightly negative depending on the surrounding topology[8].

Table 1: Theoretical Physicochemical Shifts in Piperidine Scaffolds

| Scaffold | Relative pKa Shift | LogP Impact | Primary Conformational Consequence |

| Unsubstituted Piperidine | Baseline (~10.5 - 11.2) | Baseline | Highly flexible chair interconversion |

| 3,3-Difluoropiperidine | Severe Drop (-2.5 to -3.5) | Decrease / Neutral | Strong axial C-F preference (protonated state) |

| 4,4-Difluoropiperidine | Moderate Drop (-1.0 to -1.5) | Slight Increase | Symmetrical chair locking; restricted dynamics |

Pharmacological Implications: Metabolic Shielding & Target Engagement

When utilized as a drug scaffold, the gem-difluoro group serves a dual purpose: protecting the molecule from degradation and pre-organizing it for optimal receptor binding.

Metabolic Shielding : The C3, C4, and C5 positions of piperidine rings are notorious soft spots for CYP450-mediated oxidative metabolism[9]. The exceptionally high bond dissociation energy of the C-F bond (~105 kcal/mol) effectively blocks hydroxylation at these sites.

Receptor Binding Affinity : By restricting the conformational flexibility of the piperidine ring, the

Table 2: Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives for Dopamine D4 Receptor[10]

| Compound ID | Arylether Substituent | Southern Nitrogen Substituent | Ki (nM) for D4 Receptor |

| 14a | 4-Fluorophenoxy | 2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)ethyl | 0.3 |

| 14b | 4-Chlorophenoxy | 2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)ethyl | 0.8 |

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each reagent and instrument parameter is explicitly defined.

Protocol A: Synthesis of gem-Difluoropiperidines via Deoxofluorination

Objective: Convert N-Boc-4-piperidone to N-Boc-4,4-difluoropiperidine using DAST.

-

Preparation : Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[10]. Causality: Water reacts violently with DAST to form hydrofluoric acid (HF), destroying the starting material.

-

Cryogenic Cooling : Cool the reaction flask to -78 °C using a dry ice/acetone bath[10]. Causality: DAST fluorination is highly exothermic. Ambient temperatures promote the formation of elimination byproducts (e.g., vinyl fluorides) rather than the desired gem-difluoro product.

-

Fluorination : Add Diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C[10]. Allow to slowly warm to room temperature and stir for 12-18 hours.

-

Controlled Quenching : Carefully quench by slowly adding saturated aqueous

[10]. Causality: The weak base safely neutralizes generated HF without cleaving the acid-sensitive N-Boc protecting group. Extract with DCM.

Protocol B: LC-MS/MS Validation of Metabolic Stability

Objective: Confirm the blockage of C-hydroxylation in microsomal stability assays.

-

Chromatography Setup : Use a High-Strength Silica (HSS) T3 C18 column (e.g., Waters XSelect, 2.1 x 100 mm, 1.8 µm)[9]. Causality: Standard C18 columns suffer from phase collapse with highly polar piperidine metabolites. T3 columns retain polar analytes, preventing early elution into the solvent front.

-

Mobile Phase : Gradient of Water + 0.1% Formic Acid (A) to Acetonitrile + 0.1% Formic Acid (B). Hold at 5% B for 1 minute before ramping to 95% B[9].

-

Detection & Validation Checkpoint : Operate in ESI Positive Mode.

-

Self-Validating Logic: Monitor for a mass shift of +16 Da . If the targeted position is successfully blocked by the

group, hydroxylation will either not occur or shift to an adjacent carbon. If metabolic instability (defluorination) occurs, the spectrum will show a Loss of HF (-20 Da) followed by subsequent oxidation[9].

-

Step-by-step synthetic and analytical workflow for gem-difluoropiperidines.

References

-

Melnykov, K. P., et al. Putative conformational preferences of mono‐, 3,4‐, and 3,5‐difluorinated piperidines. ResearchGate. Available at: [Link]

-

Shenvi Lab. Organofluorine Chemistry. Available at: [Link]

-

ResearchGate. The conformational preferences of 3,5-difluoropiperidine derivatives. Available at:[Link]

-

Organic Letters - ACS Publications. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Available at:[Link]

-

ResearchGate. A general approach to various 5- and 6-membered gem-difluoroheterocycles: Application to the synthesis of sedamine fluorinated analogues. Available at:[Link]

-

National Institutes of Health (PMC). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Available at: [Link]

-

Freie Universität Berlin. Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Available at:[Link]

-

University of Southampton. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shenvilab.org [shenvilab.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Strategic Integration of Fluorinated Heterocyclic Amines in Fragment-Based Drug Discovery

Executive Summary

This technical guide outlines the strategic application of novel fluorinated heterocyclic amines within Fragment-Based Drug Design (FBDD). While traditional FBDD relies on exploring chemical space with low-molecular-weight compounds (<300 Da), the integration of fluorine offers two distinct advantages: physicochemical modulation (specifically pKa depression and lipophilicity tuning) and orthogonal screening capabilities via

Part 1: The Strategic Rationale – Why Fluorinated Amines?

The "Fluorine Effect" on Physicochemical Properties

In heterocyclic amines, the nitrogen atom often acts as a metabolic hotspot and a source of hERG channel toxicity due to high basicity. Strategic fluorination leverages the high electronegativity of fluorine (

-

pKa Modulation: Fluorine substitution at the

- or -

Conformational Locking: The gauche effect (preference for C–F and C–N bonds to be gauche rather than anti) can pre-organize fragments into bioactive conformations, reducing the entropic penalty upon binding.

Table 1: Comparative Physicochemical Profiles of Heterocyclic Fragments

| Fragment Scaffold | Substituent (R) | pKa (Conj.[1] Acid) | LogP | Metabolic Stability ( |

| Piperidine | -H | 11.2 | 0.84 | Low (N-oxidation) |

| 3-Fluoro-Piperidine | -F | 9.4 | 0.65 | Medium |

| 3,3-Difluoro-Piperidine | -F, -F | 7.8 | 0.92 | High |

| Pyridine | -H | 5.2 | 0.65 | Low (C-oxidation) |

| 2-Trifluoromethyl-Pyridine | -CF | 2.6 | 1.80 | High |

F NMR: The Screening "Killer App"

F NMR is the gold standard for fragment screening due to:-

Zero Background: Biological matrices (proteins, buffers) lack endogenous fluorine, resulting in clean spectra.

-

Chemical Shift Sensitivity: The

F nucleus is highly sensitive to changes in the local electrostatic environment. Binding events cause significant chemical shift perturbations (CSP) or line broadening.

Part 2: Screening Methodology – F NMR Workflow

The following protocol details a Ligand-Observed screening approach, which detects binding by monitoring changes in the fragment's NMR signal upon addition of the target protein.

Experimental Protocol: -Relaxation (CPMG) Screening

Objective: Identify binders by exploiting the rapid transverse relaxation (

Reagents:

-

Fragment Library: Fluorinated heterocyclic amines (50 mM in d6-DMSO).

-

Target Protein: >95% purity, buffer exchanged into phosphate buffer (pH 7.4).

-

Reference Compound: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).

Step-by-Step Workflow:

-

Cocktail Preparation: Pool 5–10 fragments with non-overlapping

F signals. Final concentration: 20–50 -

Sample Assembly:

-

Control Tube: Cocktail + Buffer (no protein).

-

Experiment Tube: Cocktail + Protein (10–20

M). -

Volume: 500

L (add 10% D

-

-

Pulse Sequence: Apply a Carr-Purcell-Meiboom-Gill (CPMG) sequence.

-

Delay: Set total spin-echo delay (

) to 50–200 ms. -

Logic: Small, free fragments tumble fast (long

) and retain signal. Bound fragments tumble with the protein (short

-

-

Data Analysis: Calculate the ratio of signal intensity (

) in the presence vs. absence of protein.-

Threshold: A reduction >30% typically indicates a hit.

-

Visualization: Screening Logic

Caption: Workflow for Ligand-Observed

Part 3: Synthetic Accessibility – The "Make" Phase

Synthesizing fluorinated heterocycles often requires specialized reagents. However, for FBDD, Late-Stage Functionalization (LSF) is preferred to rapidly generate analogs. The Minisci reaction is the most robust method for appending fluorinated alkyl groups to electron-deficient heteroaromatics (e.g., pyridines, pyrazines).

Protocol: Radical Fluoroalkylation (Minisci-Type)

Objective: Direct C–H functionalization of a heterocyclic amine fragment with a difluoromethyl (

Mechanism: A carbon-centered radical is generated from a fluorinated precursor, which attacks the protonated heterocycle (most electron-deficient position).

Reagents:

-

Substrate: Heteroaromatic amine (1.0 equiv).

-

Radical Precursor: Sodium triflinate (Langlois reagent,

) or Zinc difluoromethanesulfinate (DFMS). -

Oxidant: tert-Butyl hydroperoxide (TBHP, 3.0 equiv).

-

Solvent: DCM/Water biphasic system (1:1).

Step-by-Step Procedure:

-

Setup: In a sealable vial, dissolve the heterocycle (0.5 mmol) in DCM (2 mL).

-

Radical Source: Add

(2.0 equiv) and water (2 mL). -

Initiation: Cool to 0°C. Add TBHP dropwise. (Note: TFA can be added to protonate the heterocycle, activating it for radical attack).

-

Reaction: Seal and stir vigorously at room temperature for 12–24 hours.

-

Workup: Quench with sat.

. Extract with DCM. -

Purification: Silica gel chromatography. Fluorinated products are often less polar than the starting material.

Visualization: Minisci Reaction Pathway

Caption: Mechanism of the Minisci reaction for C-H fluorination of heterocyclic amines.

Part 4: Optimization – From Fragment to Lead

Once a fluorinated fragment hit is identified, the "Grow" phase begins. The fluorine atom serves as a critical anchor point.[2]

-

Vector Exploration: Use the

F signal to monitor competitive binding while growing the fragment. If the -

Multiparameter Optimization (MPO):

-

Lipophilic Ligand Efficiency (LLE): Calculate LLE = pIC

- LogP. Fluorine increases LogP, so potency gains must outweigh the lipophilicity penalty. -

Metabolic Blocking:[3] If the initial fragment is metabolized at a specific C-H bond (identified via metabolite ID), replace that H with F to block CYP450 oxidation without significantly changing steric bulk.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Dalvit, C., Flocco, M., Knapp, S., Mostardini, M., Perego, R., Stockman, B. J., ... & Varasi, M. (2002). High-throughput NMR-based screening with competition binding experiments. Journal of the American Chemical Society, 124(26), 7702-7709. [Link]

-

Dunet, J. A., & Adjiman, C. S. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry. [Link]

-

Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., & Wagner, B. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115. [Link]

-

Norton, R. S., & Dalvit, C. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]

Sources

Methodological & Application

Protocol: Chemoselective Reduction of Azidomethyl-3,3-difluoropiperidinone

Abstract & Strategic Context

The aminomethyl-3,3-difluoropiperidinone scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., MDM2, JAK inhibitors). The gem-difluoro group lowers the pKa of the adjacent amine (modulating bioavailability) and blocks metabolic oxidation at the